molecular formula C16H14O4 B181539 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione CAS No. 6706-92-9

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Cat. No. B181539
CAS RN: 6706-92-9
M. Wt: 270.28 g/mol
InChI Key: PYDAJROJMZJKFS-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, also known as BMPED, is a chemical compound that has been studied extensively in the scientific research community due to its various applications. BMPED is a colorless solid, and it is a derivative of acetylacetone. It has been studied for its potential therapeutic applications, and it has also been used in various laboratory experiments.

Scientific Research Applications

  • Synthetic Chemistry and Molecular Structure :

    • 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione and its derivatives are frequently used in synthetic chemistry for various applications. For instance, it's involved in the synthesis of complex molecules like 2,3-Bis(4-ethoxyphenyl)quinoxaline. This compound was synthesized by condensing 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione with 1,2-diaminobenzene, highlighting its role in constructing novel molecular structures (Ye, Zhang, & Du, 2009).
  • Optical Properties :

    • The optical properties of various ethane-1,2-dione derivatives have been explored, showcasing their potential in materials science. For instance, the optical properties of furanic and thiophenic ethane-1,2-diones were studied, indicating their significance in electronic and optoelectronic devices (Lukes et al., 2003).
  • Environmental Impact and Biodegradation :

    • Understanding the environmental impact and biodegradation pathways of substances related to 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is crucial. For example, the compound methoxychlor, closely related to 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione, has been studied for its biodegradation by human intestinal bacterium Eubacterium limosum, demonstrating its potential metabolic fate in the human gut and environmental settings (Yim et al., 2008).
  • Coordination Chemistry and Metal Complexes :

    • Compounds like 1,1'-[(Ethane-1,2-diyldioxy)di-o-phenylene]bis(indoline-2,3-dione) and related structures, which are derivatives of ethane-1,2-dione, play a significant role in coordination chemistry, particularly in the formation of metal complexes. These compounds exhibit interesting structural and binding properties, as seen in the synthesis of novel Ag(I) metallocycle complexes (Fang et al., 2011).
  • Material Science and Catalysis :

    • The applications of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione derivatives extend to material science and catalysis. Compounds like 1,2-bis(bis(o-methoxyphenyl)phosphino)ethane (o-MeO-dppe) have been used to synthesize novel ruthenium cyclopentadienyl complexes with tridentate P,P,O ligands, exhibiting catalytic activity and dynamic behavior in solution, as well as potential applications in materials science (Drift et al., 2002).

properties

IUPAC Name

1,2-bis(2-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAJROJMZJKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278614
Record name o-Anisil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

CAS RN

6706-92-9
Record name o-Anisil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Anisil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AS Demir, P Ayhan, U Demirtaş, U Erkılıç - Journal of Molecular Catalysis B …, 2008 - Elsevier
Aspergillus oryzae OUT5048 and Fusarium roseum OUT4019 were found to be effective biocatalysts in the reduction of benzils to optically active benzoins. Easily available symmetrical …
Number of citations: 28 www.sciencedirect.com
XH Yang, RJ Song, JH Li - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
A metal‐free radical‐mediated [4+2] annulation of internal arylalkynes with tert‐butyl nitrite (t‐BuONO) is presented for the synthesis of benzo[e][1,2]oxazin‐4‐ones through the addition …
Number of citations: 40 onlinelibrary.wiley.com
U Demirtaş - 2008 - open.metu.edu.tr
Benzoin is an important a-hydroxy ketone which can be used as chiral intermediate for the synthesis of several drugs. In this study, it was aimed to synthesize this compound by high …
Number of citations: 2 open.metu.edu.tr
P Ayhan - 2009 - open.metu.edu.tr
The objective of the study presented here was to develop either enzymatic or whole cell mediated green procedures for the syntheses of a-hydroxy ketones. Production of optically …
Number of citations: 1 open.metu.edu.tr
AH Bansode, G Suryavanshi - ACS omega, 2019 - ACS Publications
A metal-free oxidative rearrangement was explored for the synthesis of 1,2-diaryl diketones by utilizing α,β-unsaturated diaryl ketones and I 2 /TBHP in good to high yields. The reaction …
Number of citations: 20 pubs.acs.org
PJ Zhou, CK Li, SF Zhou, A Shoberu… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A copper-catalyzed efficient and practical method has been developed for the synthesis of 1,2-diketones and α-keto esters. TEMPO was used as a radical initiator and scavenger, …
Number of citations: 32 pubs.rsc.org

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